

# Technical Guide: Spectral Data Analysis of 2-(Hydroxymethyl)-4,6-dimethylphenol

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## Compound of Interest

Compound Name: 2-(Hydroxymethyl)-4,6-dimethylphenol

CAS No.: 4397-13-1

Cat. No.: B7906477

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## Executive Summary & Chemical Identity[1]

**2-(Hydroxymethyl)-4,6-dimethylphenol** (CAS: 4397-13-1), also known as 4,6-dimethylsaligenin or 2-hydroxy-3,5-dimethylbenzyl alcohol, is a bifunctional aromatic compound containing both a phenolic hydroxyl and a benzylic alcohol moiety. Its correct identification is crucial because it is an isomer of 4-(hydroxymethyl)-2,6-dimethylphenol; distinguishing these requires precise interpretation of coupling patterns in NMR.

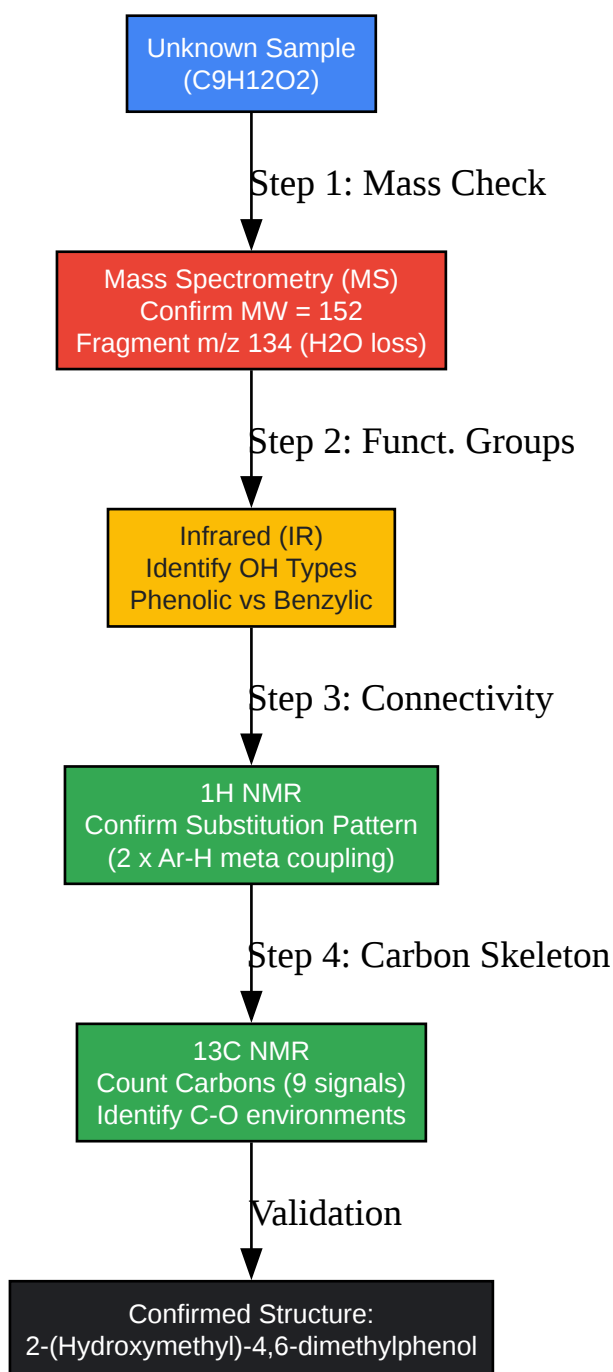
## Chemical Profile

Property	Data
Molecular Formula	C
	H
	O
Molecular Weight	152.19 g/mol
Monoisotopic Mass	152.0837 Da
Appearance	White to off-white crystalline solid
Melting Point	~63–66 °C (Lit.)
Solubility	Soluble in alcohols, acetone, DMSO, CDCl

## Structural Elucidation Strategy

To confirm the structure of **2-(hydroxymethyl)-4,6-dimethylphenol** and rule out its isomers, we employ a multi-modal approach. The core challenge is proving the ortho position of the hydroxymethyl group relative to the phenol.

## Analytical Workflow Diagram



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Figure 1: Logical workflow for the structural confirmation of substituted phenolic alcohols.

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for molecular weight and characteristic fragmentation associated with the benzyl alcohol moiety.

## Fragmentation Logic

The molecular ion (M

) is expected at  $m/z$  152. A characteristic feature of ortho-hydroxybenzyl alcohols (saligenins) is the facile loss of water to form a quinone methide-like intermediate, followed by further fragmentation.

Key Peaks (EI, 70 eV):

- $m/z$  152 (M): Parent peak. Intensity is typically moderate (20-50%).
- $m/z$  134 (M - 18): Loss of H<sub>2</sub>O. This is often the base peak (100%) due to the stability of the resulting quinone methide species.
- $m/z$  135 (M - 17): Loss of OH radical.
- $m/z$  107/105: Further loss of CO or methyl groups from the ring.

Interpretation: The dominance of the [M-18]

peak is a strong indicator of the ortho-hydroxymethyl arrangement, facilitated by the proximity of the phenolic proton to the benzylic hydroxyl group (intramolecular hydrogen bonding promotes dehydration).

## Infrared Spectroscopy (FT-IR)[2]

IR analysis distinguishes the two types of hydroxyl groups (phenolic vs. alcoholic) and confirms the aromatic substitution pattern.

## Characteristic Bands

Frequency (cm )	Assignment	Notes
3100–3450	O-H Stretch	Broad band. Overlap of phenolic OH and benzylic OH. Intramolecular H-bonding often shifts this lower (~3200).
2920–2960	C-H Stretch (Aliphatic)	Methyl groups (-CH ) and Methylene (-CH -).
1610, 1590	C=C Stretch (Aromatic)	Characteristic "breathing" modes of the benzene ring.
1450–1480	C-H Bend	Methyl group deformation.
1230–1260	C-O Stretch (Phenolic)	Strong, sharp band. Ar-OH.
1000–1050	C-O Stretch (Primary Alcohol)	Strong band. -CH -OH.
800–860	C-H Out-of-Plane (OOP)	Consistent with 1,2,3,5-tetrasubstitution (isolated H's or meta-coupling).

## Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8][9][10][11]

This is the definitive method for structural assignment. The data below assumes a solvent of CDCl

or Acetone-d

. Note that hydroxyl proton shifts are concentration- and solvent-dependent.

### Proton NMR ( <sup>1</sup>H NMR)

Rationale: We must observe two distinct methyl signals, one methylene singlet, and two aromatic protons with meta coupling ( $J \sim 2$  Hz).

Shift (ppm)	Multiplicity	Integral	Assignment	Structural Logic
2.20 – 2.25	Singlet (s)	3H	Ar-CH (C4)	Methyl at para to OH (shielded relative to ortho).
2.25 – 2.30	Singlet (s)	3H	Ar-CH (C6)	Methyl at ortho to OH.
4.60 – 4.80	Singlet (s)	2H	Ar-CH -OH	Benzylic methylene. Deshielded by Oxygen.
6.80 – 6.90	Doublet (d, $J \sim 2$ Hz)	1H	Ar-H (H5)	Proton between two methyls.
6.90 – 7.00	Doublet (d, $J \sim 2$ Hz)	1H	Ar-H (H3)	Proton between Methyl and Hydroxymethyl.
~8.00	Broad (br s)	1H	Ar-OH	Phenolic proton (highly variable).
~2.00 – 4.00	Broad (br s)	1H	-CH OH	Aliphatic alcohol proton (variable).

Critical Distinction: In the isomer 4-(hydroxymethyl)-2,6-dimethylphenol, the aromatic protons would be equivalent (singlet, 2H) due to symmetry. In our target compound (**2-(hydroxymethyl)-4,6-dimethylphenol**), the aromatic protons are non-equivalent (H3 and H5) and will show meta coupling (appearing as two small doublets or broad singlets), proving the lack of symmetry.

## Carbon-13 NMR ( $^{13}\text{C}$ NMR)

Rationale: We expect 9 distinct carbon signals.

Shift (ppm)	Type (DEPT)	Assignment	Notes
16.0 – 21.0	CH	Ar-CH (x2)	Two distinct methyl signals.
60.0 – 65.0	CH	-CH OH	Benzylic carbon.
125.0 – 128.0	CH	Ar-C (C5)	Aromatic methine.
128.0 – 130.0	C	Ar-C (C6)	Methyl-substituted quaternary carbon.
129.0 – 131.0	CH	Ar-C (C3)	Aromatic methine.
131.0 – 133.0	C	Ar-C (C4)	Methyl-substituted quaternary carbon.
126.0 – 129.0	C	Ar-C (C2)	Hydroxymethyl-substituted carbon.
150.0 – 154.0	C	Ar-C (C1)	Phenolic carbon (most deshielded).

## Experimental Protocols

To ensure reproducibility and valid spectral data, follow these preparation steps.

### A. NMR Sample Preparation<sup>[2][8][11][12][13][14][15]</sup>

- Mass: Weigh 10–15 mg of the solid sample.
- Solvent: Dissolve in 0.6 mL of CDCl<sub>3</sub> (Chloroform-d).

- Note: If solubility is poor or OH peaks are critical, use DMSO-d<sub>6</sub>.
  - . In DMSO, OH protons will appear as sharp peaks (often split) rather than broad singlets, and they will be shifted downfield.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., residual NaOH from synthesis).
- Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (0.00).<sup>[1][2]</sup>

## B. IR Sample Preparation (ATR Method)

- Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
- Deposition: Place a small amount of solid crystalline sample (~2 mg) directly onto the crystal.
- Compression: Apply pressure using the anvil to ensure good contact.
- Acquisition: Collect background spectrum (air) first. Scan range: 4000–600 cm<sup>-1</sup>.
  - ; Resolution: 4 cm<sup>-1</sup>
  - ; Scans: 16 or 32.

## C. GC-MS Sample Preparation

- Derivatization (Optional but Recommended): Phenols and alcohols can tail on GC columns. Silylation with BSTFA is recommended.
  - Mix 1 mg sample with 100 μL Pyridine and 100 μL BSTFA + 1% TMCS.
  - Heat at 60°C for 30 minutes.
- Dilution: Dilute 1

L of the reaction mix into 1 mL of Dichloromethane (DCM).

- Injection: Inject 1

L in Split mode (20:1).

## References

- PubChem.4-(Hydroxymethyl)-2,6-dimethylphenol (Compound Summary). National Library of Medicine. [\[Link\]](#) (Note: While this link refers to the isomer, the spectral data comparison within the database is essential for distinguishing the 2-hydroxymethyl vs 4-hydroxymethyl isomers).
- NIST Chemistry WebBook.Phenol, 2,6-dimethyl- (Analogous Spectral Data).[\[Link\]](#) (Authoritative source for the parent phenol fragmentation patterns).
- ResearchGate.Synthesis and characterization of phenolic resins.[\[Link\]](#) (Provides context on the use of **2-(hydroxymethyl)-4,6-dimethylphenol** as a resol intermediate).

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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
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